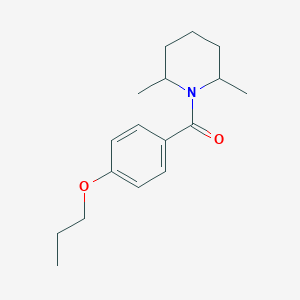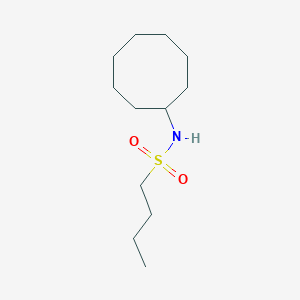![molecular formula C14H9F3N2O3 B5304054 6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone, commonly known as BVT.5182, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. 5182.
Wirkmechanismus
The mechanism of action of BVT.5182 is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. BVT.5182 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. BVT.5182 has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
BVT.5182 has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of cancer cell death. BVT.5182 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, BVT.5182 has been found to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BVT.5182 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, BVT.5182 has been shown to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. However, one limitation of using BVT.5182 is its limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BVT.5182. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential use in treating inflammatory diseases and neurological disorders. Additionally, future research could focus on optimizing the synthesis method of BVT.5182 to improve its yield and purity. Finally, research could focus on developing new analogs of BVT.5182 with improved properties and potential therapeutic applications.
Conclusion:
In conclusion, BVT.5182 is a novel compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield, and it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. While there are limitations to its use in lab experiments, there are several future directions for research on BVT.5182 that could lead to new therapeutic applications.
Synthesemethoden
The synthesis of BVT.5182 involves several steps, starting with the reaction of 2-(1,3-benzodioxol-5-yl)acetaldehyde with ethyl cyanoacetate to form 6-(2-(1,3-benzodioxol-5-yl)vinyl)-2(1H)-pyrimidinone. This intermediate is then reacted with trifluoroacetic acid to produce the final product, BVT.5182. The synthesis method has been optimized to yield high purity and high yield of BVT.5182.
Wissenschaftliche Forschungsanwendungen
BVT.5182 has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. BVT.5182 has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models of inflammatory diseases. Additionally, BVT.5182 has been studied for its potential use in treating neurological disorders, as it has been found to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)12-6-9(18-13(20)19-12)3-1-8-2-4-10-11(5-8)22-7-21-10/h1-6H,7H2,(H,18,19,20)/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFHLSJUEQSDRR-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC(=O)NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5303973.png)

![1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone](/img/structure/B5303996.png)
![4-[7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5303997.png)
![methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5304003.png)
![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)
![ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)
![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)

![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5304029.png)
![2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5304035.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304062.png)